molecular formula C6H5Cl2F3O B8575047 2-Chloro-2,3,3-trifluoro-1-methylcyclobutane-1-carbonyl chloride CAS No. 128146-96-3

2-Chloro-2,3,3-trifluoro-1-methylcyclobutane-1-carbonyl chloride

Cat. No.: B8575047
CAS No.: 128146-96-3
M. Wt: 221.00 g/mol
InChI Key: TTZYIQSSXPOPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2,3,3-trifluoro-1-methylcyclobutane-1-carbonyl chloride is a useful research compound. Its molecular formula is C6H5Cl2F3O and its molecular weight is 221.00 g/mol. The purity is usually 95%.
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Properties

CAS No.

128146-96-3

Molecular Formula

C6H5Cl2F3O

Molecular Weight

221.00 g/mol

IUPAC Name

2-chloro-2,3,3-trifluoro-1-methylcyclobutane-1-carbonyl chloride

InChI

InChI=1S/C6H5Cl2F3O/c1-4(3(7)12)2-5(9,10)6(4,8)11/h2H2,1H3

InChI Key

TTZYIQSSXPOPGU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1(F)Cl)(F)F)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

One drop of dimethylformamide is added to a mixture 91.2 g (0.45 mol) of 1-methyl-2,3,3-trifluoro-2-chloro-cyclobutane-1-carboxylic acid and 450 ml of chloroform. After this, 80.3 g (0.675 mol) of thionyl chloride are added dropwise at 25°-30° C. with stirring, and the stirred mixture is heated to the boil. After 6 hours the mixture is cooled, the solvent is stripped off, and the residue is subjected to fractional distillation under reduced pressure. 75 g (75% of theory) of 1-methyl-2-chloro-2,3,3-trifluoro-cyclobutane-1-carbonyl chloride are obtained in form of a liquid of boiling point 65 - 70° C. at 20 mbar. ##STR61## 108.3 g (0.5 mol) of methyl 1-methyl-2-th(oro-2,3,3-trifluoro-cyclobutane-1-carboxylate are added dropwise at 20°-25° C. in the course of 15 minutes to a stirred solution of 127.3 g of potassium hydroxide in 540 ml of methanol. Stirring is continued for 12 hours at 20°-25° C., and part of the methanol is then stripped off under reduced pressure. The residue is diluted with water, and the mixture is extracted using methylene chloride. The aqueous phase is acidified using dilute hydrochloric acid and extracted using methylene chloride. The combined organic phases are dried and concentrated under reduced pressure. 93.3 g of an oil are obtained which consists of 99% 1-methyl-2-chloro-2,3,3-trifluoro-cyclobutane-1-carboxylic acid. The yield is thus calculated at 90% of theory. 174 g (1.74 mol) of methyl methacrylate and 1.5 g o& hydroquinone are initially introduced into an autoclave, and 200 g (1.74 mol) of trifluorochloroethylene are added at -70° C. 7 bar of nitrogen are injected, and the mixture is then heated to 140° C. The pressure which is established at this temperature is increased to 28 bar by injecting more nitrogen. The mixture is maintained at 140° C. for 17 hours and then allowed to cool, the pressure is released, and the mixture is distilled. In this process, 203 g (54% of theory) of methyl 1-methyl-2-chloro-2,3,3 -trifluoro-cyclobutane-1-carboxylate are obtained in form of a liquid of boiling point 57° C. at 17 mbar.
Quantity
80.3 g
Type
reactant
Reaction Step One
Name
1-methyl-2,3,3-trifluoro-2-chloro-cyclobutane-1-carboxylic acid
Quantity
91.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two

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